molecular formula C17H16ClNO2 B2581606 7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-39-6

7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Numéro de catalogue B2581606
Numéro CAS: 1326844-39-6
Poids moléculaire: 301.77
Clé InChI: FGWKOSJAXMHNJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly known as GYKI-52466, is a synthetic compound that belongs to the benzodiazepine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. GYKI-52466 is known to act as a non-competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation.

Mécanisme D'action

GYKI-52466 acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the cell. This results in a decrease in the strength of synaptic transmission and a reduction in the excitability of neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of GYKI-52466 are largely dependent on its interaction with the AMPA receptor. It has been shown to modulate synaptic plasticity and memory formation, as well as to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using GYKI-52466 in lab experiments is its ability to selectively target the AMPA receptor, which allows for more precise modulation of synaptic transmission and neuronal activity. However, one limitation of using GYKI-52466 is its non-specific binding to other ionotropic glutamate receptors, which can lead to off-target effects.

Orientations Futures

There are several future directions for the study of GYKI-52466 and its potential applications in scientific research. One area of focus is the development of more selective and potent AMPA receptor antagonists that can be used to study the role of the receptor in various physiological and pathological processes. Another area of interest is the investigation of the potential therapeutic applications of GYKI-52466 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of GYKI-52466 and its interaction with the AMPA receptor.

Méthodes De Synthèse

GYKI-52466 is synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with phenylethylamine, followed by cyclization and chlorination. The final product is obtained through recrystallization and purification.

Applications De Recherche Scientifique

GYKI-52466 has been widely used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. It has been shown to modulate synaptic plasticity and memory formation, as well as to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name

7-chloro-4-(1-phenylethyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-12(13-5-3-2-4-6-13)19-10-14-9-15(18)7-8-16(14)21-11-17(19)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWKOSJAXMHNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-(1-phenylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.